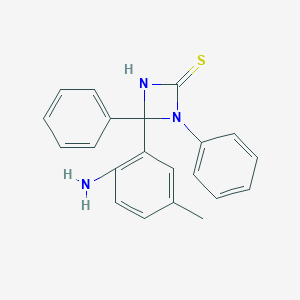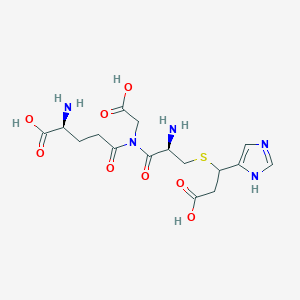
5-chloro-N-(1,3-thiazol-2-yl)-1-naphthamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-chloro-N-(1,3-thiazol-2-yl)-1-naphthamide, also known as CPTH2, is a small molecule inhibitor that has been extensively studied for its potential applications in scientific research. The compound is known to inhibit histone deacetylases (HDACs) and has been shown to have potential therapeutic benefits in cancer and neurodegenerative diseases.
Wissenschaftliche Forschungsanwendungen
5-chloro-N-(1,3-thiazol-2-yl)-1-naphthamide has been extensively studied for its potential applications in scientific research. The compound has been shown to inhibit HDACs, which play a crucial role in regulating gene expression. HDAC inhibitors have been shown to have potential therapeutic benefits in cancer and neurodegenerative diseases. 5-chloro-N-(1,3-thiazol-2-yl)-1-naphthamide has been shown to induce apoptosis in cancer cells and has been shown to have potential therapeutic benefits in glioblastoma, breast cancer, and leukemia.
Wirkmechanismus
5-chloro-N-(1,3-thiazol-2-yl)-1-naphthamide inhibits HDACs by binding to the active site of the enzyme. HDACs play a crucial role in regulating gene expression by removing acetyl groups from histone proteins. This process leads to the repression of gene expression. Inhibition of HDACs by 5-chloro-N-(1,3-thiazol-2-yl)-1-naphthamide leads to the accumulation of acetylated histones, which leads to the activation of gene expression. This process has been shown to induce apoptosis in cancer cells and has been shown to have potential therapeutic benefits in neurodegenerative diseases.
Biochemical and Physiological Effects:
5-chloro-N-(1,3-thiazol-2-yl)-1-naphthamide has been shown to induce apoptosis in cancer cells by activating the caspase pathway. The compound has been shown to have potential therapeutic benefits in glioblastoma, breast cancer, and leukemia. 5-chloro-N-(1,3-thiazol-2-yl)-1-naphthamide has also been shown to have potential therapeutic benefits in neurodegenerative diseases by promoting neurite outgrowth and reducing neuronal cell death.
Vorteile Und Einschränkungen Für Laborexperimente
5-chloro-N-(1,3-thiazol-2-yl)-1-naphthamide has several advantages for lab experiments. The compound is small and can easily penetrate cell membranes. 5-chloro-N-(1,3-thiazol-2-yl)-1-naphthamide has been extensively studied and has been shown to be a potent inhibitor of HDACs. However, 5-chloro-N-(1,3-thiazol-2-yl)-1-naphthamide also has some limitations. The compound has low solubility in water, which can make it difficult to use in certain experiments. 5-chloro-N-(1,3-thiazol-2-yl)-1-naphthamide can also be toxic at high concentrations, which can limit its use in some experiments.
Zukünftige Richtungen
There are several future directions for the study of 5-chloro-N-(1,3-thiazol-2-yl)-1-naphthamide. One potential direction is the development of more potent HDAC inhibitors based on the structure of 5-chloro-N-(1,3-thiazol-2-yl)-1-naphthamide. Another potential direction is the study of the compound's potential therapeutic benefits in other diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, the use of 5-chloro-N-(1,3-thiazol-2-yl)-1-naphthamide in combination with other drugs for cancer treatment is an area of active research. Finally, the development of new methods for the synthesis and purification of 5-chloro-N-(1,3-thiazol-2-yl)-1-naphthamide could lead to more efficient and cost-effective production of the compound.
Synthesemethoden
5-chloro-N-(1,3-thiazol-2-yl)-1-naphthamide can be synthesized using a two-step process. The first step involves the reaction of 5-chloro-1-naphthoic acid with thionyl chloride to form 5-chloro-1-naphthoyl chloride. In the second step, the resulting compound is reacted with 2-aminothiazole to form 5-chloro-N-(1,3-thiazol-2-yl)-1-naphthamide. The final product can be purified using column chromatography.
Eigenschaften
Produktname |
5-chloro-N-(1,3-thiazol-2-yl)-1-naphthamide |
|---|---|
Molekularformel |
C14H9ClN2OS |
Molekulargewicht |
288.8 g/mol |
IUPAC-Name |
5-chloro-N-(1,3-thiazol-2-yl)naphthalene-1-carboxamide |
InChI |
InChI=1S/C14H9ClN2OS/c15-12-6-2-3-9-10(12)4-1-5-11(9)13(18)17-14-16-7-8-19-14/h1-8H,(H,16,17,18) |
InChI-Schlüssel |
PBZGUXVLWQVRRY-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=CC=C2Cl)C(=C1)C(=O)NC3=NC=CS3 |
Kanonische SMILES |
C1=CC2=C(C=CC=C2Cl)C(=C1)C(=O)NC3=NC=CS3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(2-chloro-4,6-dimethylphenoxy)-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]acetamide](/img/structure/B236116.png)
![5-(2,3-dichlorophenyl)-N-[2-(4-propionyl-1-piperazinyl)phenyl]-2-furamide](/img/structure/B236120.png)

![N-[2-(4-acetylpiperazin-1-yl)phenyl]-5-bromo-2-methoxybenzamide](/img/structure/B236129.png)
![2-(2-chlorophenoxy)-N-[2-(4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]acetamide](/img/structure/B236130.png)
![N-(3,35-dichloro-12-oxo-10-propan-2-yl-8,37,40-trioxa-4,11,22,34,39-pentazadecacyclo[27.6.1.12,5.16,9.115,19.118,21.07,20.020,24.023,28.033,36]tetraconta-1(35),2,4,6,9(39),15(38),16,18,23(28),24,26,29(36),30,32-tetradecaen-13-yl)-2-hydroxy-3-methylbutanamide](/img/structure/B236132.png)

![5-(4-bromophenyl)-N-[5-(2-furoylamino)-2-methylphenyl]-2-furamide](/img/structure/B236136.png)
![N-{3-[(5-chloro-2-methoxybenzoyl)amino]-4-methylphenyl}-2-furamide](/img/structure/B236146.png)
![N-[4-(4-butyryl-1-piperazinyl)-3-chlorophenyl]butanamide](/img/structure/B236155.png)
![N-[2-(4-ethylphenyl)-2H-benzotriazol-5-yl]acetamide](/img/structure/B236158.png)

![2-chloro-N-[4-({[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]carbothioyl}amino)-2-methoxyphenyl]benzamide](/img/structure/B236162.png)
